molecular formula C9H18N2O2 B153526 3-(tert-Butoxycarbonylamino)pyrrolidine CAS No. 99724-19-3

3-(tert-Butoxycarbonylamino)pyrrolidine

Cat. No.: B153526
CAS No.: 99724-19-3
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino)pyrrolidine is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallography

3-(tert-Butoxycarbonylamino)pyrrolidine derivatives have been synthesized and characterized in various research contexts. For example, Shi et al. (2020) synthesized 2-(N-tert-butoxycarbonylamino) pyridine derivatives and assessed their inhibitory activities against fungi, demonstrating significant biological activity (Shi et al., 2020). Similarly, Naveen et al. (2007) synthesized and characterized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the diverse potential of such compounds in chemical synthesis (Naveen et al., 2007).

Biological Activities and Pharmacological Potential

Several studies have explored the biological and pharmacological potential of compounds related to this compound. Ikuta et al. (1987) synthesized and evaluated 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as anti-inflammatory agents, highlighting their potential therapeutic applications (Ikuta et al., 1987). Additionally, studies like that by Chung et al. (2005) on the enantioselective nitrile anion cyclization of N-tert-butyl disubstituted pyrrolidines showcase the compounds' relevance in the synthesis of biologically active nitrogen-containing compounds (Chung et al., 2005).

Chemical Reactions and Mechanistic Insights

The involvement of this compound derivatives in diverse chemical reactions has been a subject of interest. For instance, Rossi et al. (2007) conducted studies on the divergent and solvent-dependent reactions of related compounds, providing valuable insights into the mechanisms of these reactions (Rossi et al., 2007). This kind of research advances our understanding of complex chemical processes involving pyrrolidine derivatives.

Applications in Material Science and Electrochemistry

Innovative applications in material science and electrochemistry have also been explored. Zhao et al. (2015) synthesized a novel ionic liquid incorporating a this compound derivative for sensing applications, demonstrating the compound's versatility in the development of new materials (Zhao et al., 2015).

Safety and Hazards

3-(tert-Butoxycarbonylamino)pyrrolidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

tert-butyl N-pyrrolidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871637
Record name tert-Butyl pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99724-19-3
Record name 3-(tert-Butoxycarbonylamino)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tert-butyl pyrrolidin-3-ylcarbamate in the synthesis of the target compounds?

A1: In this research [], tert-butyl pyrrolidin-3-ylcarbamate acts as a protected form of pyrrolidin-3-amine. It reacts with 2,3-dichloroquinoxaline to introduce the pyrrolidine ring onto the quinoxaline core. The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents unwanted side reactions involving the amine group during subsequent synthetic steps. Later, the Boc group is easily removed to yield the desired free amine, which is then further modified.

Q2: Are there any advantages of using tert-butyl pyrrolidin-3-ylcarbamate over other similar reagents in this specific synthesis?

A2: While the article doesn't directly compare different reagents, the use of tert-butyl pyrrolidin-3-ylcarbamate offers some likely advantages:

  • Ease of Deprotection: The Boc group is known for its facile removal under mildly acidic conditions, which is demonstrated in this research using trifluoroacetic acid (TFA) []. This selectivity allows for the deprotection of the pyrrolidine nitrogen without affecting other sensitive functionalities in the molecule.

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